

molecular weight and formula of 2-(2-Methylphenoxymethyl)benzyl chloride

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Compound of Interest

Compound Name: 2-(2-Methylphenoxymethyl)benzyl chloride

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In-Depth Technical Guide: 2-(2-Methylphenoxymethyl)benzyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of **2-(2-Methylphenoxymethyl)benzyl chloride**, a compound of interest in synthetic organic chemistry and drug discovery.

Chemical Identity and Properties

2-(2-Methylphenoxymethyl)benzyl chloride is an aromatic ether and organochloride. Its chemical structure consists of a benzyl chloride moiety where the benzene ring is substituted at the 2-position with a (2-methylphenoxy)methyl group. This substitution significantly influences the molecule's reactivity and physical properties, making it a versatile intermediate in the synthesis of more complex molecules.

Below is a summary of its key quantitative data:

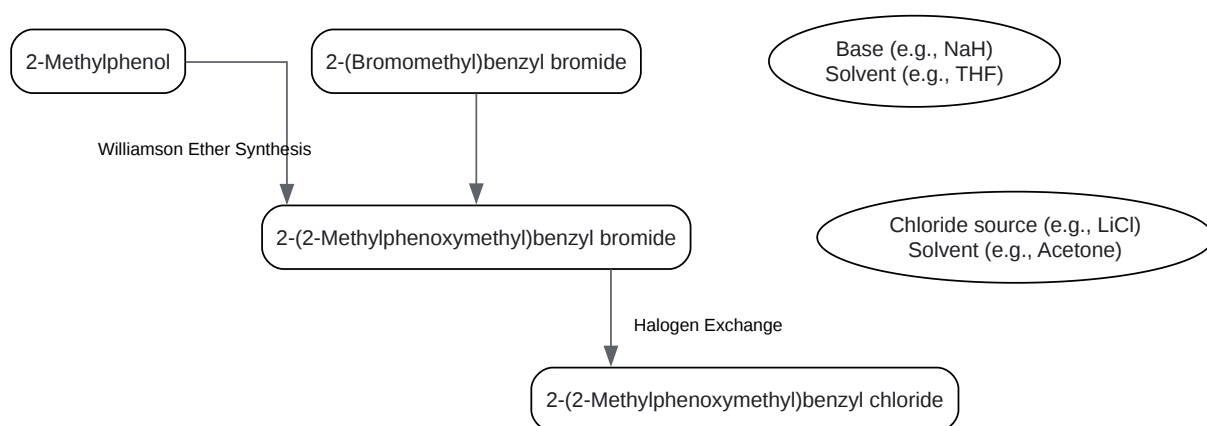
Property	Value	Citations
Molecular Formula	C ₁₅ H ₁₅ ClO	[1][2][3][4][5][6]
Molecular Weight	246.73 g/mol	[1][2][3][4][7]
CAS Number	156489-68-8	[1][3][5][7][8]
IUPAC Name	1-(chloromethyl)-2-[(2-methylphenoxy)methyl]benzene	[4]

Experimental Data and Protocols

While specific experimental protocols for the synthesis of **2-(2-Methylphenoxy)methyl)benzyl chloride** are proprietary to chemical suppliers, a general synthetic route can be inferred from standard organic chemistry principles. The synthesis likely involves the Williamson ether synthesis to form the ether linkage, followed by chlorination of the benzylic methyl group.

A plausible, though not explicitly cited, synthetic workflow is presented below.

DOT Script for a potential synthetic pathway:



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Caption: A potential two-step synthesis of **2-(2-Methylphenoxyethyl)benzyl chloride**.

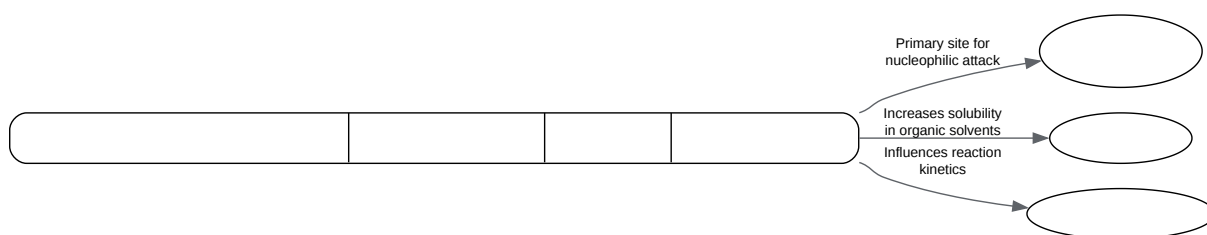
This proposed pathway involves the reaction of 2-methylphenol with a suitable di-halogenated benzyl derivative, followed by a halogen exchange reaction to yield the final product.

Researchers aiming to synthesize this compound would need to optimize reaction conditions such as temperature, reaction time, and purification methods. For detailed experimental procedures, consulting specialized synthetic chemistry literature and patents is recommended.

Logical Relationships in Structural Analysis

The structural components of **2-(2-Methylphenoxyethyl)benzyl chloride** each contribute to its overall chemical behavior. The diagram below illustrates the relationship between the different functional groups within the molecule.

DOT Script for functional group relationships:



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Caption: Functional group contributions to the properties of the molecule.

The benzyl chloride group provides a reactive electrophilic site for nucleophilic substitution reactions. The ether linkage and the 2-methylphenyl group contribute to the molecule's lipophilicity and steric profile, which are critical considerations in drug design and development for optimizing solubility and target binding.[7]

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